molecular formula C14H20N2O3 B14263534 Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]- CAS No. 139329-73-0

Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-

Cat. No.: B14263534
CAS No.: 139329-73-0
M. Wt: 264.32 g/mol
InChI Key: GOUPUEOOQKGPTC-UHFFFAOYSA-N
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Description

Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]- is a chemical compound with the molecular formula C12H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]- typically involves the reaction of piperazine with 3,4-dimethoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]- involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(3-Chlorophenyl)piperazine

Uniqueness

Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]- is unique due to its specific acetyl group attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-12-4-3-11(9-13(12)19-2)10-14(17)16-7-5-15-6-8-16/h3-4,9,15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUPUEOOQKGPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCNCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469154
Record name Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139329-73-0
Record name Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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